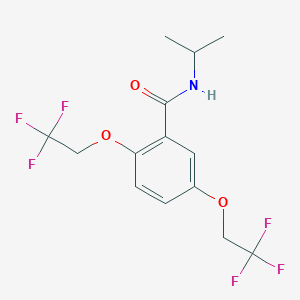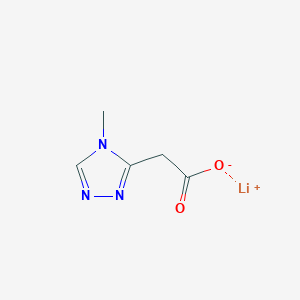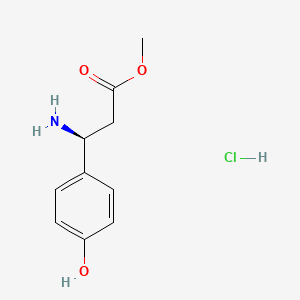
N-异丙基-2,5-双(2,2,2-三氟乙氧基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an isopropyl group, two trifluoroethoxy groups, and a benzenecarboxamide core
科学研究应用
N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
Target of Action
The primary targets of N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide are AURKA (Aurora kinase A) and VEGFR-2 (Vascular endothelial growth factor receptor 2) . These proteins play crucial roles in cell division and angiogenesis, respectively, making them important targets in cancer treatment.
Mode of Action
N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide interacts with its targets by forming a hydrogen bond with Glu 260 of AURKA and VEGFR-2 . This interaction inhibits the activity of these proteins, thereby affecting cell division and angiogenesis.
Biochemical Pathways
The inhibition of AURKA and VEGFR-2 disrupts the normal cell division and angiogenesis pathways. This leads to the suppression of tumor growth and metastasis, as these processes are dependent on uncontrolled cell division and the formation of new blood vessels .
Pharmacokinetics
It is noted that the compound obeysLipinski’s rule of five , which suggests good bioavailability
Result of Action
The molecular and cellular effects of N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide’s action include the inhibition of cell division and angiogenesis, leading to the suppression of tumor growth and metastasis . In vitro studies have shown that this compound has significant efficacy against glioblastoma cells .
Action Environment
The action, efficacy, and stability of N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide can be influenced by various environmental factors. For instance, temperature variations can affect the equilibrium of the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzenecarboxamide Core: The initial step involves the preparation of the benzenecarboxamide core through the reaction of a suitable benzoic acid derivative with an amine.
Introduction of Trifluoroethoxy Groups: The next step involves the introduction of the trifluoroethoxy groups through nucleophilic substitution reactions. This can be achieved by reacting the benzenecarboxamide intermediate with 2,2,2-trifluoroethanol in the presence of a suitable base.
Industrial Production Methods
Industrial production of N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzenecarboxamide derivatives, while substitution reactions can produce a wide range of functionalized compounds.
相似化合物的比较
Similar Compounds
- N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenesulfonamide
- N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxylate
Uniqueness
N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of trifluoroethoxy groups enhances its stability and lipophilicity, making it suitable for various applications that similar compounds may not be able to achieve.
属性
IUPAC Name |
N-propan-2-yl-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F6NO3/c1-8(2)21-12(22)10-5-9(23-6-13(15,16)17)3-4-11(10)24-7-14(18,19)20/h3-5,8H,6-7H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBIECXRDIFJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2487115.png)
![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2487116.png)


![N-(4-ethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487126.png)
![ETHYL 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-3-CARBOXYLATE](/img/structure/B2487127.png)
![4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid](/img/structure/B2487129.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487130.png)
![Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride](/img/structure/B2487131.png)
![Rac-methyl (3AR,6AS)-octahydrocyclopenta[B]pyrrole-3A-carboxylate](/img/structure/B2487132.png)
![Thieno[3,2-b]thiophene-3-carbonitrile](/img/structure/B2487133.png)
![(2Z)-2-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2487134.png)
![N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2487136.png)
![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2487138.png)
